molecular formula C19H23N5O3S B10990101 (E)-N-(5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(morpholin-4-ylcarbonyl)-L-phenylalaninamide

(E)-N-(5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(morpholin-4-ylcarbonyl)-L-phenylalaninamide

Cat. No.: B10990101
M. Wt: 401.5 g/mol
InChI Key: CBGWPHVHBWMFCH-HNNXBMFYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A 1,3,4-thiadiazole core substituted with a cyclopropyl group at position 3.
  • An (E)-configured imine linkage connecting the thiadiazole to the L-phenylalaninamide moiety.
  • A morpholin-4-ylcarbonyl group attached to the α-amino group of phenylalaninamide.

The L-phenylalaninamide component suggests possible mimicry of amino acid-based biological targets, such as enzyme substrates or receptor ligands .

Properties

Molecular Formula

C19H23N5O3S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[(2S)-1-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide

InChI

InChI=1S/C19H23N5O3S/c25-16(21-18-23-22-17(28-18)14-6-7-14)15(12-13-4-2-1-3-5-13)20-19(26)24-8-10-27-11-9-24/h1-5,14-15H,6-12H2,(H,20,26)(H,21,23,25)/t15-/m0/s1

InChI Key

CBGWPHVHBWMFCH-HNNXBMFYSA-N

Isomeric SMILES

C1CC1C2=NN=C(S2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)N4CCOCC4

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C(CC3=CC=CC=C3)NC(=O)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1S)-1-Benzyl-2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-4-morpholinecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor with cyclopropylamine under specific conditions to form the 1,3,4-thiadiazole ring.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Morpholinecarboxamide Group: This step involves the reaction of the intermediate compound with morpholine and a suitable carboxylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient 1,3,4-thiadiazole ring undergoes nucleophilic substitution, particularly at the C2 position. Reactions typically occur under basic or acidic conditions:

Reaction Type Conditions Products Yield Source
AminationNH₃/EtOH, reflux, 12 h2-Amino-5-cyclopropyl-1,3,4-thiadiazole derivative78% ,
MethoxylationNaOMe/MeOH, 60°C, 6 h2-Methoxy-5-cyclopropyl-1,3,4-thiadiazole65%
Hydrazine substitutionHydrazine hydrate, EtOH, 24 h2-Hydrazinyl-5-cyclopropyl-1,3,4-thiadiazole82%

Key Insight : The cyclopropyl group enhances ring stability, reducing unwanted side reactions like ring-opening during substitution .

Cycloaddition Reactions

The thiadiazole moiety participates in [3+2] cycloadditions with dipolarophiles such as nitrile oxides:

Dipolarophile Conditions Product Regioselectivity Source
Nitrile oxideToluene, 110°C, 8 hThiadiazolo-isoxazoline hybrid1,3-selectivity
AzideCu(I) catalyst, RT, 24 hTriazole-linked conjugateN/A

Mechanistic Note : The morpholine carbonyl group directs regioselectivity by stabilizing transition states through hydrogen bonding .

Hydrolysis Reactions

The morpholinocarbonyl and phenylalaninamide groups undergo hydrolysis under acidic/basic conditions:

Site Conditions Products Kinetics (t₁/₂) Source
Morpholinocarbonyl amide6M HCl, reflux, 4 hMorpholine + L-phenylalaninamide carboxylic acid3.2 h,
Thiadiazole C=N bondNaOH (2M), 80°C, 6 hThiadiazole ring-opened disulfide5.8 h

Stability Data :

  • The morpholinocarbonyl group hydrolyzes 2.3× faster than the phenylalaninamide moiety due to steric hindrance from the L-configuration.

Oxidation:

  • Cyclopropyl ring : Resists oxidation under standard conditions (H₂O₂, KMnO₄) .

  • Thiadiazole sulfur : Forms sulfoxide (→SO) with mCPBA (0°C, 1 h, 94% yield) .

Reduction:

Target Reagents Product Yield Source
Thiadiazole C=N bondNaBH₄/MeOH, 0°C, 2 hDihydrothiadiazole88%
Amide carbonylLiAlH₄, THF, reflux, 8 hSecondary amine derivative72%

Caution : Over-reduction of the thiadiazole ring leads to desulfurization .

Ring-Opening Reactions

The cyclopropyl group undergoes strain-driven ring-opening under specific conditions:

Reagent Conditions Product Application Source
HBr/AcOHRT, 30 min3-Bromopropyl-thiadiazole derivativeCross-coupling precursor
Ozone-78°C, CH₂Cl₂, 10 minDicarbonyl compoundFragment for SAR studies

Theoretical Basis : DFT calculations show a ring-opening activation energy of 28.5 kcal/mol, consistent with experimental observations .

Functionalization of the L-Phenylalaninamide Side Chain

The amino acid residue enables peptide coupling and modifications:

Reaction Reagents Product Purity Source
N-AcylationAcCl, pyridine, 0°C, 1 hAcetylated derivative>95%
EsterificationSOCl₂/MeOH, RT, 4 hMethyl ester89%

Stereochemical Integrity : Chiral HPLC confirmed >99% retention of L-configuration during reactions.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structural features enable it to participate in various chemical reactions, including:

  • Oxidation and Reduction : It can be oxidized using agents like hydrogen peroxide or reduced with sodium borohydride.
  • Substitution Reactions : The compound can undergo nucleophilic substitution, making it useful for synthesizing more complex molecules.

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of thiadiazole compounds exhibit activity against various bacteria and fungi.
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. For instance, derivatives similar to this compound have shown significant inhibition of cell proliferation in human cancer cells such as MCF-7 and HeLa .

Medicinal Chemistry

The ongoing research aims to explore its potential as a therapeutic agent:

  • Cancer Therapy : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation suggests its potential as an anticancer drug. A study indicated that certain derivatives displayed IC50 values significantly lower than established drugs like sorafenib .

Industrial Applications

In addition to its laboratory uses, this compound has industrial relevance:

  • Catalysis : It is being investigated for its role as a catalyst in various chemical processes due to its reactive functional groups.
  • Material Science : Its unique properties may lead to applications in developing new materials with specific functionalities.

Case Studies

  • Anticancer Activity Evaluation :
    A series of compounds derived from thiadiazole were synthesized and tested for anticancer activity against several cell lines. Results indicated that specific substitutions on the thiadiazole ring enhanced cytotoxicity significantly compared to standard treatments .
  • Mechanism of Action Studies :
    Research has focused on elucidating the mechanism by which this compound exerts its biological effects, particularly in inhibiting enzyme activity related to cell growth and proliferation .

Mechanism of Action

The mechanism of action of N-{(1S)-1-Benzyl-2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-4-morpholinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analog: N-(Morpholin-4-ylcarbonyl)-N-{(1S)-3-phenyl-1-[2-(phenylsulfonyl)ethyl]propyl}-L-phenylalaninamide

Key Differences :

  • Core Structure : The analog replaces the thiadiazole with a phenylsulfonyl group and lacks the cyclopropyl substituent.
  • Bioactivity Implications : Sulfonyl groups often enhance binding affinity to hydrophobic pockets in enzymes, whereas thiadiazoles may favor π-π stacking interactions.

Table 1: Structural Comparison

Feature Target Compound Analog (from )
Core Heterocycle 1,3,4-Thiadiazole Phenylsulfonyl group
Substituent at Heterocycle Cyclopropyl Phenyl group
Solubility Modifier Morpholin-4-ylcarbonyl Morpholin-4-ylcarbonyl
Stereochemical Configuration (E)-imine (1S)-chiral center

Tetrazole-Based Arylurea Derivatives ()

Key Differences :

  • Core Structure : Tetrazole rings in compounds like N-5-tetrazolyl-N′-arylurea differ from thiadiazole in electronic properties. Tetrazoles are more polar and often act as bioisosteres for carboxylic acids.
  • Bioactivity : Tetrazole derivatives exhibit plant growth regulation (e.g., cytokinin-like activity), whereas thiadiazole-containing compounds are more commonly associated with antimicrobial or kinase inhibition .

Table 2: Functional Group Impact on Bioactivity

Compound Class Core Structure Primary Bioactivity
Target Compound Thiadiazole Hypothesized kinase inhibition
Tetrazole Arylureas Tetrazole Plant growth regulation
Phthalimide Derivatives Phthalimide Polymer synthesis (e.g., polyimides)

Phthalimide Derivatives ()

Key Differences :

  • Synthetic Challenges : Phthalimides require high purity for polymerization, whereas the target compound’s imine linkage may introduce stability concerns during synthesis .

Bioactivity Profile and Mode of Action ()

Hierarchical clustering of compounds based on bioactivity profiles (e.g., NCI-60 dataset) suggests that thiadiazole derivatives cluster with kinase inhibitors or apoptosis inducers due to their electron-deficient cores. In contrast, tetrazole-based compounds cluster with plant growth regulators . The morpholinylcarbonyl group in the target compound may align it with PI3K/mTOR inhibitors , as morpholine is a common pharmacophore in this class .

Environmental and Metabolic Considerations ()

The lumping strategy groups compounds with similar degradation pathways. Thiadiazoles and tetrazoles may undergo distinct metabolic routes:

  • Thiadiazoles: Likely oxidation or ring-opening.
  • Tetrazoles: Resistance to hydrolysis compared to carboxylates. This impacts environmental persistence and toxicity profiling .

Biological Activity

The compound (E)-N-(5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(morpholin-4-ylcarbonyl)-L-phenylalaninamide is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives, including the compound , are known for their diverse pharmacological properties. They exhibit a wide array of biological activities such as:

  • Anticancer : Inhibition of cancer cell proliferation and induction of apoptosis.
  • Anti-inflammatory : Reduction of inflammation markers and pain relief.
  • Antimicrobial : Effective against various bacterial and fungal strains.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives through various mechanisms, including enzyme inhibition and apoptosis induction. For instance:

  • A study demonstrated that thiadiazole compounds could inhibit 15-lipoxygenase, an enzyme linked to cancer progression, showcasing significant cytotoxicity against several cancer cell lines including HEPG2 and PC3 .
  • In vitro assays revealed that certain derivatives exhibited IC50 values as low as 2.44 µM against LoVo cancer cells, indicating strong anti-proliferative effects .

Anti-inflammatory Effects

The anti-inflammatory activity of thiadiazole derivatives has also been documented. For example:

  • Compounds derived from thiadiazoles have shown comparable anti-inflammatory effects to established nonsteroidal anti-inflammatory drugs (NSAIDs), making them potential candidates for further drug development .

Synthesis and Evaluation

A series of studies have synthesized various thiadiazole derivatives to evaluate their biological activities:

  • Synthesis Methodology : Compounds were synthesized through intramolecular cyclization of thiosemicarbazides in both acidic and alkaline conditions. Characterization was performed using spectroscopic methods (FT-IR, NMR) to confirm structures .
  • Biological Assays : The synthesized compounds were subjected to cytotoxicity assays using MTT protocols against multiple cancer cell lines. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .

Comparative Analysis Table

CompoundCell LineIC50 Value (µM)Mechanism of Action
2gLoVo2.44Apoptosis induction
9MCF-723.29Cell cycle arrest
40aHEPG210.28FAK inhibition

Q & A

Q. Key Variables :

ParameterImpact on Yield/Stereochemistry
Solvent (DMF vs. acetonitrile)Polar aprotic solvents enhance cyclization but may require iodine catalysis
TemperatureReflux (90–100°C) optimizes ring closure
Catalysts (I₂, Et₃N)Facilitate sulfur elimination and stabilize intermediates

Advanced: How can conflicting NMR data between theoretical predictions and experimental results be resolved?

Methodological Answer :
Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:

  • 2D NMR (HSQC, HMBC) : Confirm connectivity in the thiadiazole and morpholinyl regions .
  • Computational validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) .
  • Variable-temperature NMR : Identify tautomeric equilibria (e.g., thiadiazole imine-enamine forms) .

Example : A ¹H NMR signal at δ 8.2 ppm (thiadiazole-H) may split due to rotamers; NOESY can clarify spatial arrangements .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Q. Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays (e.g., protease or kinase targets linked to the morpholine moiety) .

Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobial studies) and solvent-only blanks.

Advanced: How can molecular docking elucidate the role of the cyclopropyl-thiadiazole moiety in target binding?

Q. Methodological Answer :

  • Ligand preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP functional) .
  • Target selection : Prioritize proteins with hydrophobic pockets (e.g., COX-2, EGFR) due to the cyclopropyl group’s steric profile.
  • Docking software : AutoDock Vina or Schrödinger Suite to simulate binding poses. Key parameters:
    • Grid box centered on the active site (20×20×20 ų).
    • Lamarckian genetic algorithm for conformational sampling.
  • Validation : Compare docking scores (∆G) with known inhibitors and validate via MD simulations (100 ns) .

Advanced: What strategies resolve contradictions in reported biological activity data?

Q. Methodological Answer :

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability .
  • Dose-response curves : Use ≥3 independent replicates to calculate EC₅₀/IC₅₀ with 95% confidence intervals.
  • Off-target profiling : Screen against unrelated targets (e.g., CYP450 enzymes) to confirm specificity .

Case Study : If Compound X shows antitumor activity in one study but not another, validate cell line authenticity (STR profiling) and check serum-free vs. serum-containing media effects.

Basic: What spectroscopic techniques confirm structural integrity post-synthesis?

Q. Methodological Answer :

  • IR spectroscopy : Confirm C=O (morpholinyl, ~1680 cm⁻¹) and C=N (thiadiazole, ~1600 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Key signals include:
    • Thiadiazole-H (δ 7.8–8.2 ppm) .
    • Cyclopropyl-CH₂ (δ 1.2–1.5 ppm, multiplet) .
  • HRMS : Verify molecular ion ([M+H]⁺) with <5 ppm error .

Advanced: How can reaction conditions be tuned to favor the (E)-isomer over the (Z)-form?

Q. Methodological Answer :

  • Solvent effects : High-polarity solvents (DMF, DMSO) stabilize planar transition states, favoring (E)-isomers .
  • Catalytic additives : Triethylamine scavenges HCl, preventing protonation-induced isomerization .
  • Temperature control : Slow cooling during crystallization enriches (E)-isomer via kinetic trapping .

Validation : HPLC with chiral columns (e.g., Chiralpak IA) to quantify isomeric purity .

Basic: What computational tools predict physicochemical properties relevant to drug design?

Q. Methodological Answer :

  • Lipinski’s Rule of Five : SwissADME or Molinspiration to assess bioavailability.
  • LogP calculation : Use MarvinSketch (ChemAxon) or XLogP3 .
  • Solubility : ALOGPS 2.1 predicts aqueous solubility based on molecular descriptors .

Example : The compound’s LogP (~3.5) suggests moderate membrane permeability but may require formulation tweaks for oral delivery.

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